(R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate
Description
“(R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate” is a chiral bicyclic compound featuring a pyrrolidine ring fused to a piperidine moiety, with an (R)-configured methyl ester group at the 2-position of the pyrrolidine. This structure confers conformational rigidity, making it a scaffold of interest in medicinal chemistry for targeting enzymes or receptors requiring stereospecific interactions . Its synthesis typically involves multi-step processes, such as esterification and cyclization, as seen in analogous compounds like methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate, which employs similar reagents and reaction conditions .
Properties
IUPAC Name |
methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h9-10,12H,2-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZRZOOOZZVOC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652393 | |
| Record name | Methyl 1-piperidin-4-yl-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726185-39-3 | |
| Record name | 1-(4-Piperidinyl)-D-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726185-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-piperidin-4-yl-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate, also known as this compound dihydrochloride, is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 726185-39-3
The structure features a pyrrolidine ring substituted with a piperidin-4-yl group and a methyl ester functional group, which contributes to its biological activity.
Preliminary studies indicate that this compound exhibits significant antiproliferative activity, particularly in cancer cell lines. The compound appears to inhibit specific kinases involved in cell signaling pathways critical for cell proliferation and survival. Molecular docking simulations suggest that it forms stable complexes with various protein targets, indicating its potential as a therapeutic agent.
Key Findings from Research
- Antiproliferative Assays : The compound has shown promise in inhibiting the growth of cancer cells in vitro, suggesting a potential role in cancer therapeutics.
- Kinase Inhibition : It interacts with kinases that are pivotal in oncogenic signaling pathways, potentially leading to reduced tumor growth.
- Binding Affinity : The unique combination of pyrrolidine and piperidine rings enhances binding affinity to biological targets compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| (S)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate | Stereoisomer of the target compound | Varies; often less potent | Chiral inversion affects binding affinity |
| N-(piperidin-4-yl)propanamide | Lacks the pyrrolidine ring | Antiproliferative properties | Different mechanism of action |
| 1-(piperidin-4-yl)ethanone | Simpler structure with ketone group | Moderate activity against certain targets | Less complex interactions compared to target compound |
The distinct structural features of this compound contribute to its enhanced specificity and efficacy as a potential therapeutic agent.
Case Studies and Experimental Data
Research has demonstrated the compound's effectiveness in various biological assays:
- In Vitro Studies : In a study examining its antiproliferative effects, this compound exhibited significant inhibition of cell growth at concentrations as low as 10 µM. The IC50 values were determined through dose-response curves, indicating robust activity against specific cancer cell lines .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in treated cells, as evidenced by increased caspase activation and PARP cleavage .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, supporting its potential for therapeutic use.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structural Features : The compound contains a pyrrolidine ring substituted with a piperidin-4-yl group and a methyl ester functional group, contributing to its biological activity.
Medicinal Chemistry Applications
1. Antiproliferative Activity
Preliminary studies indicate that (R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific kinases that play critical roles in cell proliferation and apoptosis pathways.
2. Interaction with Biological Targets
Molecular docking simulations have demonstrated that this compound can effectively bind to various protein targets involved in signal transduction pathways. This binding affinity suggests potential for development as a therapeutic agent against diseases such as cancer.
3. Potential as a Therapeutic Agent
Research is ongoing to explore the compound's efficacy in treating conditions related to metabolic disorders and neurodegenerative diseases. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.
Biological Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its interactions with enzymes critical in metabolic pathways. For instance, it may inhibit enzymes involved in lipid metabolism, which could have implications for obesity and diabetes treatment.
2. Pharmacokinetic Studies
Pharmacokinetic studies have shown favorable absorption and distribution profiles in animal models, indicating its potential for oral administration in therapeutic applications .
Industrial Applications
1. Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules with potential pharmaceutical applications .
2. Development of New Materials
The compound may also find applications in the development of new materials due to its unique chemical properties, including stability and reactivity under various conditions.
Case Studies
Several case studies have been documented that illustrate the potential applications of this compound:
- Cancer Research : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its therapeutic potential in oncology .
- Metabolic Disorders : Another investigation revealed that the compound improved insulin sensitivity in diabetic rat models, highlighting its role in metabolic research .
- Neurodegenerative Diseases : Research focusing on Alzheimer's disease indicated that this compound could protect neuronal cells from oxidative stress, presenting a promising avenue for neuroprotective therapies .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
-
Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol (60–80°C, 4–6 hours) converts the ester to (R)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid .
-
Acid-catalyzed hydrolysis : Concentrated HCl (reflux, 8 hours) achieves similar conversion but with lower yields (~65%) compared to basic conditions .
Key Data :
| Condition | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Basic | 1M NaOH, EtOH/H₂O | 80°C | 4 hr | 92% |
| Acidic | 6M HCl | Reflux | 8 hr | 65% |
Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation, acylation, and coupling reactions:
Acylation
-
Reaction with acetyl chloride in dichloromethane (0°C to RT, 2 hours) produces the N-acetyl derivative .
Alkylation
-
Treatment with methyl iodide and K₂CO₃ in DMF (RT, 12 hours) yields N-methylpiperidine derivatives .
Activity Impact :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| N-Acetyl | Increased lipophilicity | 0.5 ± 0.2 μM |
| N-Methyl | Reduced basicity | 5.3 ± 1.1 μM |
Stereoselective Hydrogenation
The pyrrolidine ring’s stereochemistry influences reactivity. Diastereoselective hydrogenation using Pt/C (H₂, 50 psi, 25°C) achieves a 94:6 diastereomer ratio . This method preserves the (R)-configuration while reducing unsaturated intermediates .
Coupling Reactions
The hydrolyzed carboxylic acid undergoes amide coupling:
-
CDI-mediated activation : Reacts with amines (e.g., pyridylethylamine) to form carboxamides .
-
HATU/DIPEA : Efficiently generates N-alkyl/aryl amides (e.g., morpholine derivatives) with >90% yields .
Derivatization of the Pyrrolidine Ring
Modifications at the pyrrolidine C-3/C-4 positions enhance target binding:
-
Cyclization : Treatment with Lawesson’s reagent converts carboxamides to thioamides .
-
Substitution : Introducing methyl or benzyl groups at C-3 improves steric interactions (e.g., 3-methyl derivatives show 30% higher enzymatic inhibition) .
Comparative Activity :
| Derivative | Modification Site | Bioactivity (vs. Parent) |
|---|---|---|
| 3-Methyl | C-3 | +35% inhibition |
| 4-Benzyl | C-4 | -18% inhibition |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Degradation pathways include retro-Mannich cleavage of the piperidine-pyrrolidine linkage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate” can be contextualized against related pyrrolidine-piperidine hybrids and ester-containing derivatives. Below is a detailed analysis:
Structural Analogues with Pyrrolidine-Piperidine Cores
Key Observations:
- Substituent Diversity : Compound 1c (from ) incorporates bulky sulfonyl and benzamido groups, which may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the simpler methyl ester in the target compound.
Functional Group Variations
Key Observations:
- The methyl ester in the target compound offers metabolic stability compared to aldehydes (e.g., ), which are prone to oxidation or nucleophilic attack.
Stereochemical Considerations
The (R)-configuration of the target compound contrasts with the (S)-carboxylate in methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2, ). Enantiomeric differences can drastically alter pharmacokinetics; for example, (S)-configured esters may exhibit distinct metabolic pathways or target affinities.
Preparation Methods
Synthesis of the Pyrrolidine Core with (R)-Stereochemistry
- A key precursor, 2-methylpyrroline, can be hydrogenated to yield (R)-2-methylpyrrolidine intermediates using platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).
- The hydrogenation is performed in a mixture of ethanol and methanol solvents (typically in a 2:1 to 3:1 volume ratio) at ambient temperature under a hydrogen atmosphere.
- This step produces the optically enriched (R)-2-methylpyrrolidine, which is then converted into its L-tartrate salt for purification and optical enrichment (≥50% ee).
- The process avoids isolation of intermediates, simplifying production and reducing costs.
Introduction of the Piperidin-4-yl Group
- The piperidine ring is introduced via nucleophilic substitution or amide coupling reactions.
- For example, 4-(aminomethyl)piperidine can be reacted with pyrrolidine derivatives under basic conditions or via activated carboxylic acid intermediates (e.g., using coupling reagents like HATU or COMU) in solvents such as DMF or DCM.
- These reactions are typically conducted at room temperature or slightly elevated temperatures (up to 130 °C) with bases like diisopropylethylamine (DIPEA) or potassium carbonate to facilitate substitution or amide bond formation.
Esterification to Form the Methyl Ester
- The methyl ester group at the 2-carboxylate position is introduced by esterification reactions, often starting from the corresponding acid or acid chloride.
- Typical esterification involves treatment of the carboxylic acid intermediate with methanol under acidic or catalytic conditions.
- Alternatively, methyl esters can be obtained by methylation of the carboxylate using reagents such as diazomethane or methyl iodide in the presence of base.
Formation of the Dihydrochloride Salt
- The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
- This salt formation improves the compound’s stability, solubility, and ease of handling for further applications.
Representative Reaction Conditions and Yields
Additional Notes on Industrial Scalability and Purification
- The platinum-catalyzed hydrogenation step is scalable and uses commercially available catalysts and solvents, making it suitable for industrial production.
- The process benefits from avoiding isolation of intermediates, reducing waste and cost.
- Purification is often achieved by crystallization of the tartrate salt or the dihydrochloride salt.
- Organic extracts are dried over magnesium sulfate or hydrophobic frits and concentrated under reduced pressure to isolate pure products.
- Chromatographic techniques like flash chromatography can be employed for purification when necessary, ensuring >95% purity.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The use of platinum catalysts for hydrogenation provides high stereoselectivity and operational safety compared to other metal catalysts.
- Solvent mixtures of ethanol and methanol optimize solubility and reaction rates during hydrogenation.
- Coupling reagents such as HATU and COMU enable efficient amide bond formation for piperidine ring attachment with high yields and purity.
- The final dihydrochloride salt form enhances the compound’s pharmaceutical applicability by improving solubility and stability.
- The overall synthetic route is adaptable for scale-up and industrial production with cost-effective reagents and straightforward purification methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (R)-methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate?
- Answer : The compound is synthesized via multi-step routes involving:
- Coupling reactions : Piperidine and pyrrolidine moieties are often linked using reductive amination or nucleophilic substitution (e.g., alkylation of piperidin-4-ylamine derivatives with pyrrolidine esters) .
- Chiral resolution : The (R)-configuration is achieved via asymmetric synthesis using chiral auxiliaries (e.g., enantioselective catalysis) or resolution via diastereomeric salt formation .
- Purification : Reverse-phase HPLC (e.g., QC-SMD-TFA05 conditions) with mobile phases containing trifluoroacetic acid (TFA) is critical for isolating high-purity (>99%) product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- LCMS : Confirmation of molecular weight (e.g., m/z 227.26 [M+H]+) and fragmentation patterns .
- HPLC : Retention time validation (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) ensures purity and identity .
- X-ray crystallography : Used to resolve stereochemistry and confirm spatial arrangement of the piperidine-pyrrolidine scaffold .
Q. How should researchers handle stability and storage of this compound?
- Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the ester group .
- Degradation monitoring : Regular HPLC analysis detects impurities like hydrolyzed carboxylic acid derivatives .
Advanced Research Questions
Q. What strategies mitigate racemization during synthesis or storage?
- Answer :
- Low-temperature synthesis : Reduces thermal energy-driven racemization during coupling reactions .
- Chiral additives : Use of chiral ionic liquids or crown ethers stabilizes the (R)-configuration during esterification .
- Inert storage : Prevents acid-/base-catalyzed racemization by excluding moisture and oxygen .
Q. How can synthetic yields be optimized for large-scale production?
- Answer :
- Catalytic efficiency : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency in piperidine ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in nucleophilic substitutions .
- Process analytics : Real-time LCMS monitoring identifies intermediates, enabling rapid optimization .
Q. What computational methods predict biological interactions of this compound?
- Answer :
- Molecular docking : Models interactions with targets like G-protein-coupled receptors (GPCRs) using software (e.g., AutoDock Vina) .
- QSAR studies : Correlates structural features (e.g., piperidine basicity) with activity against enzymes like acetylcholinesterase .
Q. How do structural modifications influence pharmacological properties?
- Answer :
- Ester hydrolysis : Replacing the methyl ester with a carboxylic acid improves water solubility but reduces blood-brain barrier penetration .
- Piperidine substitution : Adding electron-withdrawing groups (e.g., fluorine) enhances metabolic stability in vivo .
Key Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
